molecular formula C9H8N6 B12880860 2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine

2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine

Cat. No.: B12880860
M. Wt: 200.20 g/mol
InChI Key: QCZHANZSIJZIIY-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that features both a triazole and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-1,2,4-triazole with a suitable benzimidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized triazole or benzimidazole compounds .

Scientific Research Applications

2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting various biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine is unique due to its combined triazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad range of applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)-1H-benzimidazol-4-amine

InChI

InChI=1S/C9H8N6/c10-6-2-1-3-7-8(6)14-9(13-7)15-5-11-4-12-15/h1-5H,10H2,(H,13,14)

InChI Key

QCZHANZSIJZIIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)N3C=NC=N3)N

Origin of Product

United States

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